Palbociclib

Description

Properties

IUPAC Name |

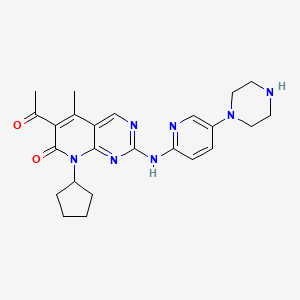

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRHEGDXFFMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972590 | |

| Record name | Palbociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571190-30-2 | |

| Record name | Palbociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571190-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palbociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palbociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9ZF61LE7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

263-266 ºC | |

| Record name | Palbociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Palbociclib's Mechanism of Action in HR+ Breast Cancer: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Palbociclib (Ibrance®) has significantly altered the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As the first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), its primary mechanism involves the restoration of cell cycle control.[1] This technical guide provides a detailed examination of this compound's core mechanism of action, supported by quantitative preclinical and clinical data, detailed experimental protocols for mechanism verification, and visualizations of the key molecular pathways and laboratory workflows.

Core Mechanism of Action: Reinstating the G1 Checkpoint

In HR+ breast cancer, estrogen receptor (ER) signaling often leads to the overexpression of Cyclin D, which hyperactivates CDK4 and CDK6.[2] This activation is a critical step in driving uncontrolled cell proliferation. This compound directly targets this aberration.

The canonical pathway involves the following steps:

-

Activation: Mitogenic signals, primarily through the estrogen receptor pathway in HR+ breast cancer, lead to the formation of active complexes between D-type cyclins and CDK4/6.[3]

-

Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4][5]

-

E2F Release: Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[6]

-

Gene Transcription: E2F then activates the transcription of genes essential for progression from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle.[7]

This compound is a potent and selective small-molecule inhibitor of the kinase activity of CDK4 and CDK6.[6] By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of Rb.[6] This maintains Rb in its active, hypophosphorylated state, bound to E2F. The sequestration of E2F prevents the expression of S-phase genes, effectively inducing a G1 cell cycle arrest and preventing cancer cell proliferation.[1][7][8] The efficacy of this compound is critically dependent on the presence of a functional Rb protein.[9][10]

Preclinical Efficacy: Quantitative Analysis

The cytostatic effect of this compound has been quantified across numerous breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency, which varies based on the molecular subtype and Rb status of the cells.

| Cell Line | Subtype | Rb Status | This compound IC50 (nM) | Reference(s) |

| MCF-7 | HR+ (Luminal A) | Proficient | 148 ± 25.7 | [11] |

| 3140 (3.14 µM) | [12] | |||

| 750 (in letrozole-sensitive MCF7Ca) | [13] | |||

| T47D | HR+ (Luminal A) | Proficient | Sensitivity demonstrated, specific IC50 not stated | [10] |

| MDA-MB-231 | Triple-Negative | Proficient | 285 | [9] |

| 432 ± 16.1 | [11] | |||

| 29690 (29.69 µM) | [12] | |||

| MDA-MB-453 | HER2+, AR+ | Proficient | 106 | [9] |

| MDA-MB-468 | Triple-Negative | Deficient | >1000 (Resistant) | [9] |

| CAL148 | Triple-Negative | Deficient | >1000 (Resistant) | [9] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., assay type, incubation time).

Key Experimental Protocols for Mechanism Verification

The following protocols outline standard methodologies used to validate the mechanism of action of CDK4/6 inhibitors like this compound.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on purified CDK4/Cyclin D and CDK6/Cyclin D enzymes.

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., kinase assay buffer with ≤1% DMSO).

-

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb protein substrate.

-

Compound Addition: Add the diluted this compound or vehicle control to the respective wells and pre-incubate for approximately 10 minutes at room temperature.

-

Kinase Reaction: Initiate the reaction by adding a solution of ATP (at a concentration near the Km for the kinase). Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced. A common method is the ADP-Glo™ Kinase Assay, which involves:

-

Adding ADP-Glo™ Reagent to terminate the reaction and deplete unused ATP.

-

Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Rb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795) in whole-cell lysates.

-

Cell Culture and Treatment: Seed HR+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample and load onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated Rb (e.g., p-Rb Ser780), total Rb, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Data Analysis: Perform densitometric analysis on the captured bands. Normalize the intensity of the phospho-Rb bands to the total Rb and loading control bands to determine the relative change in phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment, demonstrating G1 arrest.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases based on PI fluorescence intensity. An increase in the G0/G1 population with a corresponding decrease in the S phase population indicates G1 arrest.

Cell Proliferation Assay

Objective: To determine the cytostatic or cytotoxic effects of this compound on breast cancer cell lines.

Methodology (MTT Assay): [6][8][9]

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound. Replace the culture medium with medium containing the drug dilutions or vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 72 to 120 hours) at 37°C.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 495-570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the drug concentration.

Clinical Efficacy and Safety in HR+, HER2- Breast Cancer

The efficacy of this compound in combination with endocrine therapy has been established in a series of landmark phase III clinical trials: PALOMA-2 (first-line treatment with letrozole) and PALOMA-3 (second-line or later treatment with fulvestrant).[1]

| Trial | Treatment Arms | Patient Population | Median PFS (months) | Hazard Ratio (95% CI) for PFS | Reference(s) |

| PALOMA-2 | This compound + Letrozole (n=444) | Postmenopausal women, no prior systemic therapy for advanced disease | 24.8 | 0.58 (0.46 - 0.72); P<0.001 | [1][17] |

| Placebo + Letrozole (n=222) | 14.5 | ||||

| PALOMA-3 | This compound + Fulvestrant (n=347) | Pre/postmenopausal women, disease progression on or after prior endocrine therapy | 9.5 | 0.46 (0.36 - 0.59); P<0.0001 | [1][18] |

| Placebo + Fulvestrant (n=174) | 4.6 |

PFS: Progression-Free Survival; CI: Confidence Interval.

While these trials demonstrated a significant and clinically meaningful improvement in progression-free survival, a statistically significant overall survival (OS) benefit has been more elusive.[19][20] The most common and significant adverse event associated with this compound is neutropenia, which is generally manageable with dose interruption or reduction.[17][21]

Mechanisms of Resistance

Despite the profound initial response, acquired resistance to this compound inevitably develops. The mechanisms are complex and heterogeneous but often involve bypassing the G1 checkpoint. Key mechanisms include:

-

Loss of Rb Function: Mutations or loss of the RB1 gene eliminates the target of CDK4/6, rendering the inhibitor ineffective.[22][23]

-

Altered CDK/Cyclin Signaling: Upregulation of CDK6, or increased expression of Cyclin E, which activates CDK2, can provide an alternative pathway for Rb phosphorylation and cell cycle progression.[22]

-

Activation of Bypass Pathways: Activation of other signaling pathways, such as PI3K-AKT-mTOR or RAS-MAPK, can promote cell proliferation independently of the CDK4/6 axis.[23][24]

Conclusion

This compound's mechanism of action in HR+ breast cancer is a well-defined process centered on the selective inhibition of CDK4 and CDK6. This leads to the prevention of Rb phosphorylation, sustained E2F sequestration, and a robust G1 cell cycle arrest. This targeted intervention has been validated through extensive preclinical experiments and has demonstrated significant clinical benefit by substantially improving progression-free survival for patients with HR+, HER2- advanced breast cancer. Understanding the core mechanism, the methodologies for its verification, and the pathways of emergent resistance is critical for the continued development of this therapeutic class and for designing rational combination strategies to further improve patient outcomes.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining CDK4/6 inhibitors ribociclib and this compound with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]

- 4. m.youtube.com [m.youtube.com]

- 5. karger.com [karger.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. Conjugation of this compound with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (this compound) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]

- 18. targetedonc.com [targetedonc.com]

- 19. No Overall Survival Benefit Reported With this compound/Letrozole in Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 20. oncologynewscentral.com [oncologynewscentral.com]

- 21. Pfizer Presents Overall Survival Data From PALOMA-3 Trial of IBRANCE® (this compound) in Patients With HR+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]

- 22. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]

- 24. Resistance Mechanisms to CDK4/6 Blockade in Advanced HR-Positive, HER2-Negative Breast Cancer and Emerging Therapeutic Opportunities [jhoponline.com]

Palbociclib Beyond Breast Cancer: A Technical Guide to Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. Its mechanism of action, the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, leads to cell cycle arrest at the G1-S transition, thereby impeding tumor cell proliferation. Given that dysregulation of the cell cycle is a hallmark of many malignancies, the therapeutic potential of this compound extends beyond breast cancer. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound in other solid and hematological malignancies. We summarize key quantitative data, detail experimental methodologies from pivotal studies, and visualize the core signaling pathways and experimental workflows.

Core Mechanism of Action: The CDK4/6-Rb Axis

This compound exerts its anti-tumor effect by targeting the cyclin D-CDK4/6-INK4-Rb pathway.[1] In normal cell cycle progression, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes, which then phosphorylate the retinoblastoma protein (pRb). This phosphorylation releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound, by selectively inhibiting CDK4 and CDK6, prevents the phosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest. The efficacy of this compound is largely dependent on a functional Rb protein.

Applications in Hematological Malignancies

Mantle Cell Lymphoma (MCL)

Mantle cell lymphoma is characterized by the t(11;14) translocation, leading to the overexpression of cyclin D1, a key activator of CDK4/6. This provides a strong rationale for the use of this compound in this disease.

Preclinical Evidence: Preclinical studies have demonstrated that this compound can induce a prolonged G1 cell cycle arrest in MCL cell lines.[2][3] Furthermore, it has been shown to sensitize MCL cells to other agents like the BTK inhibitor ibrutinib (B1684441) and the BCL2 inhibitor venetoclax (B612062), suggesting a synergistic effect in combination therapies.[4][5]

Clinical Evidence: A phase I study of this compound in combination with ibrutinib in patients with previously treated MCL showed promising results.[2][3][4][6] The combination was found to be well-tolerated and appeared to produce deeper and more durable responses compared to ibrutinib alone.

| Mantle Cell Lymphoma: Clinical Trial Data | |

| Trial Identifier | Phase I (NCT02159755) |

| Treatment | This compound + Ibrutinib |

| Patient Population | 27 patients with previously treated MCL |

| Objective Response Rate (ORR) | 67%[2] |

| Complete Response (CR) Rate | 37%[2] |

| 2-Year Progression-Free Survival (PFS) | 59.4%[2] |

| 2-Year Overall Survival (OS) | 60.6%[2] |

| Key Adverse Events | Neutropenia, thrombocytopenia, rash[2] |

Experimental Protocol: Phase I Trial of this compound with Ibrutinib in MCL

-

Study Design: This was a phase I dose-escalation study to determine the maximum tolerated dose (MTD) and recommended phase II dose of this compound in combination with ibrutinib.

-

Patient Eligibility: Adults with previously treated MCL who had not received prior CDK4/6 or BTK inhibitors and had adequate organ and marrow function were eligible.[4][6]

-

Dosing Regimen: Patients received once-daily ibrutinib in combination with this compound administered for 21 days of a 28-day cycle across five different dose levels.[3]

-

Endpoints: The primary endpoint was the identification of the recommended phase II dose. Secondary endpoints included toxicity profiling, ORR, CR, and PFS.[4][6]

Multiple Myeloma (MM)

Dysregulation of the D-type cyclins is also implicated in the pathogenesis of multiple myeloma. Preclinical data has shown that this compound can induce G1 arrest in multiple myeloma cells and can enhance the cytotoxic effects of other anti-myeloma agents like bortezomib (B1684674) and lenalidomide.[7][8] Clinical trials have explored these combinations, with early results suggesting that this compound can sensitize myeloma cells to immunomodulatory drugs.[9] A study in t(11;14) multiple myeloma models showed that this compound had significant anticancer effects, both as a single agent and in synergy with other chemotherapeutics, by downregulating dihydrofolate reductase (DHFR) and promoting G1 phase arrest.[10]

Applications in Solid Tumors

Sarcomas

Several subtypes of sarcoma exhibit alterations in the CDK4/6 pathway, making them potential candidates for this compound therapy.

Liposarcoma: Well-differentiated and dedifferentiated liposarcomas (WD/DDLS) are often characterized by CDK4 amplification. Phase II clinical trials have demonstrated the efficacy of this compound in this patient population.

| Liposarcoma: Clinical Trial Data | |

| Trial Identifier | Phase II (NCT01209598) |

| Treatment | This compound monotherapy |

| Patient Population | 60 patients with advanced WD/DDLS |

| Progression-Free Survival (PFS) at 12 weeks | 57.2%[11] |

| Median PFS | 17.9 weeks[11] |

| Complete Response (CR) | 1 patient[11] |

| Key Adverse Events | Primarily hematologic, including neutropenia[11] |

Other Sarcomas: Preclinical studies using patient-derived orthotopic xenograft (PDOX) models have shown that this compound can inhibit tumor growth in Ewing sarcoma and leiomyosarcoma.[12] A phase II trial in various sarcoma subtypes (excluding DDLS) selected for CDK4 overexpression and low p16 expression demonstrated the efficacy of this compound, with a median PFS of 4.2 months.[13]

Glioblastoma (GBM)

Alterations in the CDK4/6-Rb pathway are common in glioblastoma. Preclinical studies have shown that this compound can cross the blood-brain barrier and exert anti-tumor activity in orthotopic xenograft models of GBM.[14][15] Combination therapy with radiation has also shown synergistic effects in preclinical models, leading to a survival advantage.[16] However, a phase II clinical trial of this compound monotherapy in recurrent, Rb-positive glioblastoma was stopped early due to futility, with a median PFS of only 5.14 weeks.[14][17] This suggests that while the pathway is a rational target, monotherapy may be insufficient in this aggressive disease, and combination strategies, such as with anti-PD1 therapy, are being explored.[18]

Pancreatic Cancer

Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) have shown that CDK4/6 inhibitors can induce cell-cycle arrest and apoptosis in Rb-proficient cell lines and patient-derived xenografts.[19] A phase Ib study of this compound in combination with nab-paclitaxel in patients with advanced PDAC demonstrated tolerability and some anti-tumor activity, although the prespecified efficacy threshold was not met.[19][20][21] The 12-month survival probability at the MTD was 50%.[20][21] Another phase I study combining this compound with cisplatin (B142131) or carboplatin (B1684641) showed an acceptable safety profile but no objective responses in PDAC patients.[22][23]

| Pancreatic Cancer: Clinical Trial Data | |

| Trial Identifier | Phase Ib (NCT02501902) |

| Treatment | This compound + nab-paclitaxel |

| Patient Population | 76 patients with advanced PDAC |

| 12-month Overall Survival (OS) Probability (at MTD) | 50%[20][21] |

| Objective Response Rate (ORR) (first-line at MTD) | 13.0%[19] |

| Clinical Benefit Rate (first-line at MTD) | 65.2%[19] |

| Median PFS (first-line at MTD) | 5.3 months[19] |

| Median OS (first-line at MTD) | 12.1 months[19] |

| Key Adverse Events | Neutropenia, fatigue, nausea, anemia[19][20][21] |

Non-Small Cell Lung Cancer (NSCLC)

CDKN2A alterations, which lead to the loss of the p16INK4a tumor suppressor and subsequent activation of CDK4/6, are common in NSCLC. A phase II basket trial (TAPUR study) evaluated this compound in patients with advanced NSCLC harboring CDKN2A alterations. The study reported modest anti-tumor activity in this heavily pretreated population.

| NSCLC with CDKN2A alterations: Clinical Trial Data | |

| Trial Identifier | TAPUR Study (Phase II) |

| Treatment | This compound monotherapy |

| Patient Population | 29 patients with advanced NSCLC with CDKN2A alterations |

| Disease Control Rate (DCR) | 31%[24][25] |

| Median Progression-Free Survival (PFS) | 8.1 weeks[24][25] |

| Median Overall Survival (OS) | 21.6 weeks[24][25] |

| Key Adverse Events | Cytopenias, anorexia, fatigue, febrile neutropenia[24][25] |

Preclinical studies have also suggested that combining this compound with mTOR inhibitors may be a promising strategy, particularly in KRAS-mutant NSCLC.[26]

Experimental Workflows and Methodologies

Preclinical Evaluation of this compound

Methodology Example: Cell Viability Assay (from Glioblastoma Study)

A CellTiter-Glo viability assay was utilized to determine the IC50 values for this compound at 24, 48, and 72 hours under both normoxic and hypoxic conditions.[18] This luminescent cell viability assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology Example: In Vivo Xenograft Studies (from Sarcoma and Pancreatic Cancer Studies)

Patient-derived orthotopic xenograft (PDOX) or cell line-derived xenograft models in immunocompromised mice are commonly used.[12][20][21] Tumors are established, and mice are then randomized to receive vehicle control or this compound (administered orally), either as a monotherapy or in combination with other agents. Tumor volume is measured regularly to assess tumor growth inhibition, and overall survival is monitored.

Future Directions and Conclusion

The exploration of this compound in cancers beyond its initial indication in breast cancer is a rapidly evolving field. While monotherapy has shown modest activity in some settings, the future of this compound in these other cancers likely lies in rational combination therapies. Identifying predictive biomarkers beyond Rb proficiency, such as CDK4 amplification or specific gene expression signatures, will be crucial for patient selection and maximizing clinical benefit. Further research is warranted to optimize dosing schedules, manage toxicities, and elucidate mechanisms of resistance. The data presented in this guide underscore the broad potential of targeting the cell cycle with CDK4/6 inhibitors and provide a solid foundation for continued research and development in this area.

References

- 1. This compound as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. ajmc.com [ajmc.com]

- 5. Cyclin dependent kinase 4/6 inhibitor this compound synergizes with BCL2 inhibitor venetoclax in experimental models of mantle cell lymphoma without RB1 deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

- 7. The potential role of PD0332991 (this compound) in the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. This compound regulates the expression of dihydrofolate reductase and the cell cycle to inhibit t (11;14) multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 2 Trial of the CDK4 inhibitor this compound (PD0332991) at 125 mg dose in Well-Differentiated or Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Phase-2 Trial of this compound in adult patients with recurrent RB1-positive Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent anti-tumor efficacy of this compound in treatment-naïve H3.3K27M-mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination of this compound and radiotherapy for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase-2 trial of this compound in adult patients with recurrent RB1-positive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. A Preclinical and Phase Ib Study of this compound plus Nab-Paclitaxel in Patients with Metastatic Adenocarcinoma of the Pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Collection - Data from A Preclinical and Phase Ib Study of this compound plus Nab-Paclitaxel in Patients with Metastatic Adenocarcinoma of the Pancreas - Cancer Research Communications - Figshare [aacr.figshare.com]

- 22. Phase I study of this compound with cisplatin or carboplatin in the management of patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Research Portal [scholarship.miami.edu]

- 25. researchgate.net [researchgate.net]

- 26. oncotarget.com [oncotarget.com]

Palbociclib's Precision: A Technical Deep Dive into CDK4/6 Selectivity and Binding Affinity

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanism of Palbociclib, a leading cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's remarkable selectivity and binding affinity, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular impact.

This compound is a highly selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] Its primary mechanism of action involves binding to the ATP-binding pocket of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3] This action blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[1][4] The efficacy of this compound is notably higher in estrogen receptor-positive (ER+) breast cancer cell lines, a fact that aligns with its clinical indications.

Quantitative Analysis of Binding Affinity and Selectivity

The potency and selectivity of this compound are quantified through its half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values. As a highly selective inhibitor, this compound demonstrates significantly lower IC50 values for CDK4 and CDK6 compared to a wide range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

This compound exhibits potent inhibitory activity against CDK4 and CDK6, with IC50 values in the low nanomolar range.[1][5] Specifically, it has an IC50 of 0.011 µmol/L for CDK4 and 0.016 µmol/L for CDK6.[5] In preclinical studies, this compound has shown similar potency against cyclin D1/CDK4 and cyclin D2/CDK6 complexes.[6][7]

| Target | IC50 (nM) | pIC50 | Reference(s) |

| CDK4/cyclin D1 | 11 | 7.95 | [5][8] |

| CDK6/cyclin D3 | 16 | 7.89 | [5][8] |

Table 1: Biochemical Potency of this compound Against Target Kinases. pIC50 is the negative logarithm of the IC50 value.

The selectivity of this compound is a key attribute. While it potently inhibits CDK4 and CDK6, its activity against a panel of other kinases is significantly lower. This high degree of selectivity is attributed to specific interactions within the ATP-binding pocket of CDK4/6.[9][10]

| Kinase Family | Representative Kinases | Fold Selectivity (vs. CDK4/6) |

| CDKs | CDK1, CDK2, CDK5, CDK9 | High |

| Other | Various | High |

Table 2: Kinase Selectivity Profile of this compound. "High" fold selectivity indicates significantly weaker inhibition of these kinases compared to CDK4 and CDK6.

Core Signaling Pathway

This compound targets the well-defined CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[3]

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on robust biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of this compound on the kinase activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Objective: To determine the IC50 value of this compound against CDK4 and CDK6.

Methodology:

-

Reagents and Materials: Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a substrate derived from the Rb protein, adenosine (B11128) triphosphate (ATP), kinase assay buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[11]

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the kinase assay buffer, the respective CDK/cyclin enzyme complex, and the Rb-derived substrate.[11]

-

Add the diluted this compound or a vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.[3]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[3]

-

Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.[12]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and plot the dose-response curve to determine the IC50 value.[11]

Cellular Assay for Rb Phosphorylation (Western Blot)

This assay assesses the effect of this compound on its direct downstream target, the Rb protein, within a cellular context.

Objective: To evaluate the inhibition of Rb phosphorylation in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cancer cell line with intact Rb (e.g., MCF-7 human breast cancer cells). Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).[11]

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (pRb).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate (ECL reagent) and capture the signal using an imaging system.[3]

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin).[3]

-

Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to the total Rb and the loading control.

-

Conclusion

This compound's high potency and selectivity for CDK4 and CDK6 are the cornerstones of its clinical success. The quantitative data from biochemical assays confirm its low nanomolar inhibition of the target kinases, while cellular assays demonstrate its on-target effect of inhibiting Rb phosphorylation. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of CDK4/6 inhibitors, contributing to the advancement of targeted cancer therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. targetedonc.com [targetedonc.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 7. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

a novel cyclin-dependent kinase inhibitor for hormone receptor–positive advanced breast cancer

For Immediate Release

A new frontier in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer is emerging with the development of atirmociclib (PF-07220060), a potent and highly selective inhibitor of cyclin-dependent kinase 4 (CDK4). This next-generation inhibitor demonstrates a promising efficacy and safety profile, potentially offering a more targeted approach compared to the currently approved CDK4/6 inhibitors. This technical guide provides a comprehensive overview of atirmociclib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Concepts: Targeting the Cell Cycle Engine

The proliferation of HR+ breast cancer is often driven by the uncontrolled activity of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway. Cyclin-dependent kinases 4 and 6, when complexed with cyclin D, phosphorylate and inactivate the Rb tumor suppressor protein. This inactivation releases the E2F transcription factor, which in turn promotes the expression of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to cell division.

Atirmociclib is designed to specifically inhibit CDK4, a key driver of this process in HR+ breast cancer. By selectively targeting CDK4, atirmociclib aims to induce cell cycle arrest in the G1 phase and suppress tumor growth, while potentially minimizing off-target effects associated with the inhibition of CDK6.[1] Preclinical studies have shown that HR+ breast cancer cells are highly dependent on CDK4, whereas normal hematopoietic cells rely more on CDK6 for proliferation, suggesting that a CDK4-selective inhibitor could offer a wider therapeutic window with reduced hematological toxicities like neutropenia.[1]

Atirmociclib (PF-07220060): A Profile

Atirmociclib is an orally bioavailable small molecule that exhibits high potency and selectivity for CDK4 over CDK6.[2] This selectivity is a key differentiating feature from the approved dual CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.

Preclinical Data Summary

In preclinical studies, atirmociclib has demonstrated significant anti-tumor activity in HR+ breast cancer models.

| Parameter | Cell Line | Value |

| CDK4 IC50 | - | >20-fold selectivity over CDK6[2] |

| Tumor Growth Inhibition (TGI) | ZR75-1 Xenograft | Dose-dependent tumor growth suppression, with higher doses leading to tumor regression[2] |

Clinical Data Summary: Phase I/IIa Trial

Preliminary results from a Phase I/IIa clinical trial in patients with HR+/HER2- metastatic breast cancer who have progressed on prior CDK4/6 inhibitors have shown promising efficacy and a favorable safety profile for atirmociclib in combination with endocrine therapy.[3]

| Efficacy Endpoint | Value |

| Overall Response Rate (ORR) | 58.8%[4] |

| Clinical Benefit Rate (CBR) | 94.1%[4] |

| Safety Profile | Incidence |

| Most Common Treatment-Related Adverse Events (TRAEs) | Neutropenia, Diarrhea, Nausea[3] |

| Grade 3 or Higher TRAEs | Low incidence[3] |

Established CDK4/6 Inhibitors: A Comparative Overview

To provide context for the potential of atirmociclib, the following tables summarize the final overall survival (OS) and progression-free survival (PFS) data from the pivotal Phase III trials of the three FDA-approved CDK4/6 inhibitors.

PALOMA-3: this compound + Fulvestrant

| Efficacy Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 34.8 months | 28.0 months | 0.81 (0.65 - 0.99) | - |

| 6-Year OS Rate | 19.1% | 12.9% | - | - |

Data from the final exploratory analysis of the PALOMA-3 study.[5]

MONALEESA-7: Ribociclib + Endocrine Therapy (Goserelin + NSAI or Tamoxifen)

| Efficacy Endpoint | Ribociclib + ET | Placebo + ET | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 58.7 months | 48.0 months | 0.76 (0.61 - 0.96) | - |

| Median Progression-Free Survival (PFS) | 23.8 months | 13.0 months | 0.55 (0.44 - 0.69) | < 0.001 |

Data from the final OS analysis of the MONALEESA-7 trial.[6]

MONARCH 2: Abemaciclib + Fulvestrant

| Efficacy Endpoint | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 46.7 months | 37.3 months | 0.757 (0.606 - 0.945) | 0.0137 |

| 5-Year OS Rate | 41.2% | 29.2% | - | - |

Data from the final overall survival analysis of the MONARCH 2 trial.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel CDK inhibitors like atirmociclib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK4/Cyclin D complexes.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme

-

Retinoblastoma (Rb) protein substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (dissolved in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.

-

In a 384-well plate, add the CDK4/Cyclin D1 enzyme, Rb substrate, and diluted test compound.

-

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of breast cancer cell lines.

Materials:

-

HR+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the overnight culture medium and add 100 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Rb Phosphorylation

Objective: To determine the effect of a test compound on the phosphorylation of Rb in breast cancer cells.

Materials:

-

HR+ breast cancer cell lines

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using ECL reagent and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated Rb to total Rb.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

HR+ breast cancer cell line (e.g., MCF-7)

-

Matrigel

-

Test compound formulated for oral gavage or other appropriate route of administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the core concepts and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: CDK4-Rb signaling pathway and the mechanism of action of atirmociclib.

Caption: A typical experimental workflow for the preclinical evaluation of a novel CDK4 inhibitor.

Conclusion

Atirmociclib represents a promising new therapeutic agent for HR+ advanced breast cancer. Its high selectivity for CDK4 may translate into an improved safety and efficacy profile compared to existing CDK4/6 inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and understand the potential of this novel class of targeted therapies. As clinical trials progress, the full therapeutic benefit of atirmociclib will be further elucidated, potentially heralding a new era of precision medicine for patients with HR+ breast cancer.

References

- 1. CDK4 selective inhibition improves preclinical anti-tumor efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vjoncology.com [vjoncology.com]

- 4. onclive.com [onclive.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. researchgate.net [researchgate.net]

Palbociclib's In Vitro Effect on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (PD-0332991) is a first-in-class, orally bioavailable, and highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (first gap) phase to the S (synthesis) phase.[3][4] By targeting the CDK4/6-Cyclin D complex, this compound effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein.[1][5] This action prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA synthesis, thereby inducing a G1 phase cell cycle arrest and inhibiting cancer cell proliferation.[1][6][7] This targeted mechanism has established this compound as a crucial therapeutic agent, particularly in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][8] The effectiveness of this compound is critically dependent on the presence of a functional Rb protein.[1][6]

Core Signaling Pathway: The CDK4/6-Rb Axis

The progression through the G1 phase of the cell cycle is tightly controlled by the activity of the Cyclin D-CDK4/6 complex. In response to mitogenic signals, Cyclin D levels rise and bind to CDK4/6, activating their kinase function.[9] The active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[6][9] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes necessary for the G1 to S phase transition.[6][9] Upon phosphorylation by CDK4/6, Rb undergoes a conformational change and releases E2F, allowing the transcription of S-phase entry genes (e.g., Cyclin E, Cyclin A, and DNA polymerase).[1][6] this compound directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, maintaining Rb in its active, hypophosphorylated state and thereby enforcing the G1 restriction point.[1][10]

Quantitative Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Conc. | Duration (hr) | % Cells in G0/G1 Phase (vs. Control) | % Cells in S Phase (vs. Control) | Reference |

| MCF-7 | Breast (ER+) | 2 µM | 48 | ↑ (Increased) | ↓ (Decreased) | [11] |

| AGS | Gastric | 0.5, 1, 2 µM | 48 | ↑ (Significantly Increased) | ↓ (Significantly Decreased) | [12] |

| HGC-27 | Gastric | 0.5, 1, 2 µM | 48 | ↑ (Significantly Increased) | ↓ (Significantly Decreased) | [12] |

| HK-2 | Renal Epithelial | 10 µM | 120 | ↑ (Significantly Increased) | ↓ (Significantly Decreased) | [13] |

| MDA-MB-231 | Breast (TNBC) | IC50 (0.85 µM) | 72 | ↑ (Increased) | ↓ (Decreased) | [14] |

| LN428 | Glioblastoma | IC50 | 24 | ↑ (From ~62.5% to ~97%) | Not Reported | [15] |

| hTERT-RPE1 | Retinal Pigment Epithelial | 100-200 nM | 24 | ↑ (~90-95%) | Not Reported | [16] |

Note: "↑" indicates an increase and "↓" indicates a decrease in the cell population in the respective phase compared to untreated control cells.

Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type / Subtype | IC50 Value | Duration (hr) | Reference |

| MCF-7 | Breast (ER+/HER2-) | 148 ± 25.7 nM | Not Specified | [17] |

| MDA-MB-453 | Breast (ER-/HER2+) | 106 nM | 120 | [6] |

| MDA-MB-231 | Breast (TNBC, Rb-proficient) | 285 nM | 120 | [6] |

| MDA-MB-231 | Breast (TNBC, AR-) | 71.0 ± 1.4 µM | 72 | |

| MDA-MB-453 | Breast (TNBC, AR+) | 82.0 ± 1.4 µM | 72 | [18] |

| MDA-MB-468 | Breast (TNBC, Rb-deficient) | > 1 µM (Inactive) | 120 | [6] |

| COLO-205 | Colon Carcinoma | 36 nM | 72 | [2] |

| NCI-H460 | Lung Cancer | 0.96 µM | 48 |

Note: IC50 values can vary significantly based on the assay conditions, duration of treatment, and specific cell line characteristics.

Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins

| Cell Line | Cancer Type | Treatment | Effect on Protein Expression / Phosphorylation | Reference |

| MDA-MB-231, T47D | Breast | Increasing concentrations | ↓ p-Rb (Ser780) in a dose-dependent manner | [19] |

| MDA-MB-231, HCC38 | Breast (TNBC) | Increasing concentrations (24h) | ↓ p-Rb, ↓ Total Rb, ↑ Cyclin D1 | [20] |

| AGS, HGC-27 | Gastric | This compound | ↑ p16, ↑ p21, ↑ p53 | [12] |

| SiHa, CaSki, C33A | Cervical | This compound | ↓ p-Rb | [21] |

| H520, H226 | Lung Squamous Cell Carcinoma | Increasing concentrations | ↓ p-Rb in a dose-dependent manner | [22] |

Note: "↑" indicates upregulation or increased phosphorylation, while "↓" indicates downregulation or decreased phosphorylation.

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate its IC50 value.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[18]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.[17][18]

-

Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 120 hours) at 37°C and 5% CO2.[6][18]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[17][18]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[17][18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[17]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the proportion of cells in different phases of the cell cycle following this compound treatment.

References

- 1. droracle.ai [droracle.ai]

- 2. selleckchem.com [selleckchem.com]

- 3. Mechanisms of the CDK4/6 inhibitor this compound (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and anticancer activity of three novel this compound derivatives [frontiersin.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pnas.org [pnas.org]

- 10. targetedonc.com [targetedonc.com]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. [this compound induces cell cycle arrest and senescence of human renal tubular epithelial cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Combining CDK4/6 inhibitors ribociclib and this compound with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]

- 16. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Beyond the Cell Cycle: An In-depth Technical Guide to the Non-Canonical Functions of Palbociclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its canonical mechanism of action, the induction of G1 cell cycle arrest, is well-established. However, a growing body of evidence reveals a complex and multifaceted activity profile for this compound that extends beyond its cell cycle-centric role. These "non-canonical" functions, including the induction of cellular senescence, modulation of the immune system, regulation of autophagy, impact on the DNA damage response, and alteration of cellular metabolism, are increasingly recognized as significant contributors to its therapeutic efficacy and present novel avenues for drug development and combination therapies. This technical guide provides a comprehensive overview of these non-canonical functions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to empower further research and development in this exciting area.

This compound's Impact on Cellular Senescence

One of the most profound non-canonical effects of this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest. This is a key mechanism of its anti-tumor activity.[1] this compound-induced senescence is characterized by distinct morphological and molecular changes, including the upregulation of senescence-associated β-galactosidase (SA-β-Gal) activity and alterations in the expression of cell cycle and senescence-related proteins.[2][3]

Quantitative Data on this compound-Induced Senescence

The following table summarizes the effective concentrations of this compound used to induce senescence and the observed quantitative effects in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration | Senescence Metric | Quantitative Effect | Reference |

| AGS | Gastric Adenocarcinoma | 1 µM | SA-β-Gal Positive Cells | Significantly increased | [2][4] |

| MCF-7 | Breast Carcinoma | 0.5 µM | SA-β-Gal Positive Cells | Significantly increased | [2][4] |

| HGC-27 | Gastric Cancer | 0.5, 1, and 2 µM | SA-β-Gal Positive Cells | Dose-dependent increase | [5] |

| Melanoma Cell Lines | Melanoma | Not specified | SA-β-Gal Positive Cells | Clearly induced | [3][6] |

| Breast Cancer Cell Lines | Breast Cancer | Not specified | SA-β-Gal Positive Cells | Clearly induced | [3][6] |

| A549 | Lung Carcinoma | 2 µM | SA-β-Gal Positive Cells | Increased | [7] |

| SUM159 | Triple-Negative Breast Cancer | 2 µM | SA-β-Gal Positive Cells | Increased | [7] |

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is a standard method for detecting senescent cells in culture.[8][9]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

-

Microscope

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix cells with the Fixation Solution for 3-5 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add the Staining Solution to the cells.

-

Incubate at 37°C (without CO2) for 2-16 hours, protected from light.

-

Observe cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

-

Quantify the percentage of blue (senescent) cells by counting at least 100 cells in different fields.

Signaling Pathway: this compound-Induced Senescence

Caption: this compound induces senescence by inhibiting CDK4/6, leading to pRB hypophosphorylation and cell cycle arrest, and can also involve p53/p21 and Notch pathways.

Immunomodulatory Effects of this compound

This compound has been shown to modulate the tumor immune microenvironment, a critical factor in cancer progression and response to therapy. These effects are multifaceted, involving both direct actions on immune cells and indirect effects through the induction of senescence and the senescence-associated secretory phenotype (SASP).[1][10]

Key Findings on this compound and Immunomodulation

-

Sensitization to Immunomodulatory Drugs (IMiDs): In multiple myeloma, this compound can sensitize cells to the effects of IMiDs like lenalidomide (B1683929) and pomalidomide.[11][12] This is achieved by inducing a prolonged early G1 arrest, which enhances the degradation of key transcription factors and boosts interferon and TRAIL induction.[11][12]

-

Modulation of T-cell Activity: this compound can reversibly inhibit the proliferation of activated T-cells while preserving their cytotoxic efficacy.[13] This suggests a potential for combining this compound with T-cell-based immunotherapies.

-

Enhancement of Anti-Tumor Immunity: By inducing senescence, this compound can trigger an anti-tumor immune response.[1] Senescent tumor cells can be recognized and cleared by the immune system, particularly by Natural Killer (NK) cells.[1] The SASP can also contribute to a pro-inflammatory tumor microenvironment that attracts immune cells.[1]

-

Regulation of Immune Checkpoints: this compound treatment has been associated with the deregulation of immune pathways, including the activation of type I interferon and immune checkpoint inhibitory pathways in resistant cells.[14]

Experimental Workflow: Assessing T-cell Cytotoxicity

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 3. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. buckinstitute.org [buckinstitute.org]

- 9. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 12. rndsystems.com [rndsystems.com]

- 13. agilent.com [agilent.com]

- 14. benchchem.com [benchchem.com]

Palbociclib's Impact on the Tumor Microenvironment: A Technical Guide

Introduction

Palbociclib (Ibrance®) is a first-in-class, orally administered, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase and inhibiting proliferation.[2][3] Approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, its efficacy is well-established.[4][5][6] However, emerging evidence reveals that this compound's influence extends beyond direct tumor cell cycle arrest to a complex and multifaceted modulation of the tumor microenvironment (TME).

This technical guide provides an in-depth analysis of this compound's effects on the key components of the TME, including immune cells, stromal elements, and the associated signaling networks. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the non-canonical, immunomodulatory functions of CDK4/6 inhibition and their implications for future therapeutic strategies, particularly in combination with immunotherapy.

Core Mechanism of Action: G1/S Phase Arrest

The canonical function of this compound is the disruption of the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1/S cell cycle checkpoint.[7] In cancer cells with a functional Rb pathway, hyperactivation of this axis leads to uncontrolled proliferation.[1] this compound competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D.[1] This action blocks the subsequent phosphorylation of Rb, which in its hypophosphorylated state remains bound to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and S-phase entry.[1][2]

Impact on Immune Cell Populations

This compound exerts distinct and sometimes opposing effects on different immune cell lineages within the TME. These modulations can collectively shift the balance from an immunosuppressive to an immune-permissive state.

T-Lymphocytes

The effect of this compound on T-cells is complex. While it inhibits the proliferation of activated T-cells due to its cell-cycle-blocking nature, it does not necessarily impair their anti-tumor functions and may even enhance certain aspects of T-cell-mediated immunity.

-

Proliferation: this compound significantly inhibits the proliferation of activated CD3+ T-cells by inducing a reversible G0/G1 cell cycle arrest.[4] This suppressive effect is dose-dependent.[4] Treatment with this compound and endocrine therapy in breast cancer patients was shown to decrease T-cell proliferation within the tumor.[8]

-

Cytotoxicity: Despite its anti-proliferative effect, this compound does not inhibit the cytotoxic potential of redirected T-cells, such as those engaged by bispecific antibodies or CAR-T cells.[4][9]

-

Cytokine Secretion: The total concentration of effector cytokines like interferon-γ (IFN-γ) and tumor necrosis factor (TNF) is reduced due to lower T-cell numbers.[4][10] However, the average cytokine release per cell is not inhibited.[4][10]

-

Immune Memory: CDK4/6 inhibition has been shown to promote the development of anti-tumor immunologic T-cell memory.[11]

-

Regulatory T-Cells (Tregs): this compound can suppress the proliferation of immunosuppressive Tregs, which may contribute to an enhanced anti-tumor immune response.

| Parameter | Effect of this compound | Notes | Source |

| Activated T-Cell Proliferation | ↓ (Significant Inhibition) | Mediated by G0/G1 cell cycle arrest; effect is reversible upon drug withdrawal. | [4][8] |

| T-Cell Cytotoxicity | ↔ (Unaffected) | Cytotoxic potential of redirected T-cells (e.g., via BiTEs, CAR-T) is retained. | [4][9] |

| Total Cytokine Release (IFN-γ, TNF) | ↓ (Lower Concentration) | This is a consequence of reduced T-cell numbers, not reduced per-cell production. | [4][10] |

| Per-Cell Cytokine Release | ↔ (Unaffected) | The average cytokine secretion capacity of individual T-cells is not inhibited. | [4][10] |

| T-Cell Infiltration | ↑ (Increased) | This compound treatment has been observed to increase T-cell infiltration into the TME. | [11] |

Myeloid Cells

This compound significantly alters the composition and function of myeloid cell populations, generally pushing them towards a more immune-stimulatory phenotype.

-

Myeloid-Derived Suppressor Cells (MDSCs): Treatment can lead to a reduction in the frequency of immunosuppressive MDSCs.

-

Dendritic Cells (DCs): this compound treatment has been associated with an increase in DC maturation.[12] A study in HR+ metastatic breast cancer patients showed that this compound treatment led to a decrease in conventional type 2 DCs (cDC2).[13]

-

Monocytes: A decrease in classical monocytes has also been observed in patients treated with this compound.[12][13]

| Myeloid Cell Subset | Effect of this compound | Clinical Context | Source |

| Classical Monocytes (cMO) | ↓ (Decrease) | Observed in patients treated with this compound + Pembrolizumab (B1139204) + AI. | [13] |

| Conventional Dendritic Cells (cDC2) | ↓ (Decrease) | Observed in patients treated with this compound + Pembrolizumab + AI. | [13] |

| Plasmacytoid Dendritic Cells (pDCs) | ↑ (Modest Increase) | Not statistically significant but trend observed in the same patient cohort. | [13] |

Modulation of Immune Signaling and Stromal Components

Beyond direct effects on immune cells, this compound reshapes the TME by altering antigen presentation, cytokine profiles, and the function of stromal cells.

Antigen Presentation

By arresting tumor cells in the G1 phase, this compound can enhance the machinery for antigen presentation.

-

MHC Class I Expression: this compound can increase the surface expression of HLA class I molecules on cancer cells.[14] This effect may be cell-line dependent, as other studies reported no significant change in the transcript levels of HLA, B2M, or TAP1.[14]

-

Tumor Antigen Presentation: In some breast cancer cell lines, this compound treatment increased the number of unique HLA class I ligands presented, enriching for peptides derived from proteins involved in the G1/S transition.[14] This could make tumor cells more visible to the immune system.

Cytokine & Chemokine Profile

This compound can induce a senescence-associated secretory phenotype (SASP) in cancer cells, leading to the release of various inflammatory cytokines and chemokines.[15]

-

Pro-inflammatory Factors: this compound-induced SASP can involve the secretion of factors like CCL5, which can recruit tumor-infiltrating lymphocytes.[15]

-

Ambivalent Effects: The SASP can be a double-edged sword, as some secreted factors may also promote tumor progression and immunosuppression. For instance, in non-small-cell lung cancer models, this compound-induced CCL5 was linked to enhanced migration and invasion, a malignant phenotype that could be reversed by blocking CCL5 pathways.[15]

Stromal Cells and Angiogenesis

-

Cancer-Associated Fibroblasts (CAFs): High levels of phosphodiesterase-5 (PDE5) in CAFs are linked to a more aggressive phenotype.[16] this compound has been identified as a potential inhibitor of PDE5, suggesting it could interfere with the pro-tumorigenic activities of CAFs.[16]

-

Anti-Angiogenesis: this compound is suggested to have an anti-angiogenic effect by blocking CDK6, which has been reported to play a role in promoting angiogenesis.[1][17] This may also be linked to a reduction in the expression of cyclooxygenase-II (COX-2).[1]

Experimental Protocols